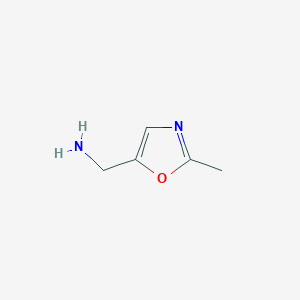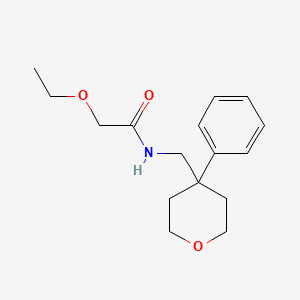
(2-Methyloxazol-5-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methyloxazol-5-YL)methanamine” is a chemical compound with the CAS Number: 141567-36-4 . It has a molecular weight of 112.13 and its IUPAC name is (2-methyl-1,3-oxazol-5-yl)methanamine . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol . This reaction yields 2-methyl-5-oxazolemethanamine, an intermediate in the synthesis .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study by Thomas et al. (2010) elaborates on the synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety, starting from (2-Methyloxazol-5-yl)methanamine. These derivatives exhibited moderate to very good antibacterial and antifungal activities, highlighting the compound's utility in developing potential antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalysis and Chemical Synthesis
Research by Karabuğa et al. (2015) demonstrates the synthesis of (4-Phenylquinazolin-2-yl)methanamine from commercially available glycine, leading to the creation of N-heterocyclic ruthenium(II) complexes. These complexes were effectively used in transfer hydrogenation reactions, showcasing the compound's role in facilitating chemical synthesis and catalysis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Anticancer Agents
Panathur et al. (2013) developed a library of derivatives from this compound targeting the SIRT1 enzyme as potential anticancer leads. One of the compounds, IT-14, showed promising action in reducing prostate weight in animal models of prostatic hyperplasia, suggesting its potential as a lead molecule for treating prostatic conditions (Panathur, Dalimba, Koushik, Alvala, Yogeeswari, Sriram, & Kumar, 2013).
Antipsychotic and Antidepressant Activities
A novel study by Sniecikowska et al. (2019) designed derivatives of (1-(1-Benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These derivatives exhibited high selectivity and affinity, alongside robust antidepressant-like activity in rat models, indicating the compound's application in developing new therapeutic agents for psychiatric disorders (Sniecikowska, Głuch-Lutwin, Bucki, Więckowska, Siwek, Jastrzębska-Więsek, Partyka, Wilczyńska, Pytka, Pociecha, Cios, Wyska, Wesołowska, Pawłowski, Varney, Newman-Tancredi, & Kołaczkowski, 2019).
Wirkmechanismus
Mode of Action
The oxazole ring, a heterocyclic compound, is known to interact with various enzymes and receptors .
Biochemical Pathways
The compound has been associated with potential antimicrobial action, suggesting it may interfere with bacterial metabolic pathways .
Result of Action
Given its potential antimicrobial activity, it may exert its effects by disrupting bacterial cell processes .
Action Environment
The action of (2-Methyloxazol-5-YL)methanamine may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by storage recommendations . Additionally, pH levels might influence its activity, as is the case with many other drugs .
Eigenschaften
IUPAC Name |
(2-methyl-1,3-oxazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVXKSBFMCYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141567-36-4 |
Source


|
| Record name | (2-methyl-1,3-oxazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2827396.png)
![N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2827397.png)



![2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2827405.png)



![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2827410.png)
![2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2827411.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2827414.png)
![2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2827415.png)
